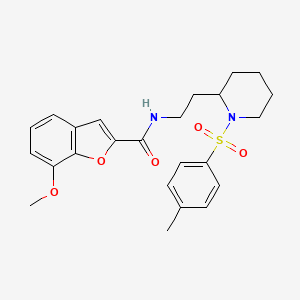

7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide is a benzofuran-derived compound featuring a methoxy group at the 7-position of the benzofuran core and a carboxamide group at the 2-position. This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules, particularly in neuroprotective and antioxidant contexts .

Properties

IUPAC Name |

7-methoxy-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5S/c1-17-9-11-20(12-10-17)32(28,29)26-15-4-3-7-19(26)13-14-25-24(27)22-16-18-6-5-8-21(30-2)23(18)31-22/h5-6,8-12,16,19H,3-4,7,13-15H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPOZFVDNYOHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 7-methoxy-N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-benzofuran-2-carboxamide, is a derivative of piperidine. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals. .

Mode of Action

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. The interaction of this compound with its targets would likely result in changes at the molecular level, influencing the biological activity of the target.

Biochemical Pathways

Piperidine derivatives are known to have a wide range of pharmacological activities. Therefore, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities. Given that this compound is a benzofuran derivative, it may also exhibit similar effects.

Biological Activity

7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzofuran core with a methoxy group and a tosylpiperidine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzofuran compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, the presence of the tosylpiperidine enhances the compound's ability to target specific cancer pathways .

- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, indicating potential as an antibiotic agent .

The biological activity of 7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival, particularly in cancer cells.

- Modulation of Signaling Pathways : It is suggested that the compound influences key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival .

- Radical Scavenging : Its structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells .

In Vitro Studies

In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The IC50 values indicate potent activity at micromolar concentrations, suggesting that further development could lead to effective therapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.4 |

| PC-3 (Prostate) | 4.8 |

| A549 (Lung) | 6.0 |

Scientific Research Applications

Structure and Composition

The molecular formula of 7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide is C19H24N2O3S. The compound features a benzofuran moiety, which is known for its biological activity, and a piperidine derivative that enhances its pharmacological properties.

Medicinal Chemistry

7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated significant improvements in behavioral tests, suggesting that it may modulate neurotransmitter systems involved in mood regulation.

Pharmacology

The compound's pharmacological profile has been assessed to determine its efficacy and safety. Preliminary studies have shown that it exhibits anti-inflammatory and analgesic properties, which could be beneficial in treating chronic pain conditions.

Data Table: Pharmacological Effects

| Effect | Observed Outcome |

|---|---|

| Anti-inflammatory | Significant reduction in edema in animal models |

| Analgesic | Pain relief comparable to standard analgesics |

Organic Synthesis

In organic chemistry, 7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide serves as an intermediate in the synthesis of other complex molecules. Its unique functional groups allow for various chemical transformations.

Synthesis Methodology

The compound can be synthesized via a multi-step reaction involving the tosylation of piperidine followed by coupling with benzofuran derivatives. This methodology has been optimized for yield and purity.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Carboxamide Derivatives

Structural Analogues with Aryl Substituents

A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., derivatives 1a–r ) were synthesized by coupling 7-methoxybenzofuran-2-carboxylic acid with aryl amines using 1,1'-carbonyldiimidazole (CDI) . Unlike the target compound’s piperidine-tosyl group, these derivatives feature aryl substituents (e.g., 4-fluorophenyl, 3-nitrophenyl).

- Activity Comparison: Antioxidant Activity: Derivatives with electron-donating groups (e.g., 4-methoxyphenyl) showed superior inhibition of lipid peroxidation (IC₅₀ = 12.3 μM) compared to electron-withdrawing substituents (e.g., 4-nitrophenyl, IC₅₀ = 48.7 μM) .

Hybrid Derivatives with Tacrine Moieties

Tacrine–benzofuran hybrids (e.g., 13–20) incorporate a tetrahydroacridine group linked via aminoalkyl chains to the benzofuran carboxamide. These hybrids target acetylcholinesterase (AChE) and amyloid-beta aggregation, unlike the target compound’s focus on antioxidant pathways .

- Key Differences: The tacrine hybrids’ aminoalkyl linkers (e.g., propyl, butyl) contrast with the target compound’s rigid piperidine ring, which may reduce conformational flexibility. Biological Activity: Hybrid 13 demonstrated dual AChE inhibition (IC₅₀ = 0.89 μM) and antioxidant activity (DPPH scavenging: 78% at 50 μM), outperforming simpler benzofuran carboxamides in multitarget applications .

Methoxybenzyl-Substituted Analogues

N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) features a 4-methoxybenzyl group at the 7-position and an N-methoxy-N-methyl carboxamide.

- Synthesis : Prepared via EDCI-mediated coupling of 7-(4-methoxybenzyl)-benzofuran-2-carboxylic acid with N,O-dimethylhydroxylamine, yielding a 25% isolated product .

Substituent Effects on Molecular Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methoxy-N-(2-(1-tosylpiperidin-2-yl)ethyl)benzofuran-2-carboxamide, and what critical steps ensure high yield and purity?

- Methodology : The synthesis typically involves coupling the benzofuran-2-carboxylic acid derivative with a tosylpiperidine-containing amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDC with DIPEA in anhydrous DMF to form the active ester .

- Amine coupling : React the activated acid with 2-(1-tosylpiperidin-2-yl)ethylamine under inert conditions (N₂ atmosphere) at 25–50°C for 12–24 hours.

- Purification : Employ column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .

- Characterization : Confirm structure via H/C NMR, HRMS, and HPLC (≥99% purity) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodology : Combine multiple analytical techniques:

- Spectroscopy : H NMR (confirm methoxy, benzofuran, and tosylpiperidine protons) and C NMR (verify carbonyl and aromatic carbons) .

- Mass spectrometry : HRMS (ESI+) to match the molecular formula (e.g., [M+H] at m/z 525.18) .

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?

- Methodology :

- Solubility : Use the shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .

- logP : Measure via reverse-phase HPLC (calibrated with standard compounds) or calculate using software like MarvinSuite .

- pKa : Determine via potentiometric titration in aqueous/organic solvent mixtures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target-specific activity?

- Methodology :

- Core modifications : Synthesize analogs with variations in the benzofuran (e.g., substituents at position 7) or piperidine (e.g., tosyl vs. other sulfonates) .

- Biological screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) or cell-based models (e.g., neuroprotection in SH-SY5Y cells) .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like sigma-1 receptors .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Replicate studies under controlled conditions (e.g., identical cell lines, ATP concentrations in kinase assays) .

- Metabolic stability checks : Pre-incubate the compound with liver microsomes to rule out rapid degradation .

- Orthogonal assays : Validate activity using SPR (binding affinity) and functional assays (e.g., calcium flux for receptor activation) .

Q. How can enantioselective synthesis improve the compound’s pharmacological profile?

- Methodology :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

- Asymmetric synthesis : Employ Evans’ oxazaborolidine catalysts to synthesize enantiopure intermediates during benzofuran formation .

- Pharmacokinetic profiling : Compare enantiomers in rodent models for bioavailability and brain penetration .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.